2-Acetamido-D-glucal
CAS No.: 10293-59-1
Cat. No.: VC21350364
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10293-59-1 |
|---|---|
| Molecular Formula | C8H13NO5 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | N-[3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide |
| Standard InChI | InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11) |
| Standard InChI Key | LKFJQOCOGNNTCY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=COC(C(C1O)O)CO |
| Canonical SMILES | CC(=O)NC1=COC(C(C1O)O)CO |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Acetamido-D-glucal (C₈H₁₃NO₅) adopts a pyranose ring structure with a double bond between C-1 and C-2, containing an acetamido group (-NHCOCH₃) at the C-2 position. The compound features hydroxyl groups at positions C-3, C-4, and C-6, contributing to its high hydrophilicity . The systematic IUPAC name for this compound is N-[3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide, though it is more commonly referred to by its shorter name, 2-Acetamido-D-glucal .
The molecule's conformation is influenced by the presence of the double bond, which introduces rigidity into the pyranose ring structure. This structural feature has significant implications for its reactivity, particularly in stereoselective synthetic applications where the facial selectivity of additions to the double bond is of paramount importance.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 2-Acetamido-D-glucal
The negative XLogP3-AA value of -2.1 indicates that 2-Acetamido-D-glucal is highly hydrophilic, which is consistent with the presence of multiple hydroxyl groups and the acetamido functionality . This property influences its solubility characteristics, making it readily soluble in polar solvents such as water and alcohols, but poorly soluble in non-polar organic solvents. The compound possesses significant hydrogen bonding capability, with 4 hydrogen bond donors and 5 hydrogen bond acceptors, which contributes to its interaction with solvents, enzymes, and other biomolecules .
Identifiers and Nomenclature
2-Acetamido-D-glucal is known by several synonyms and identifiers in scientific literature and chemical databases, reflecting its significance in carbohydrate chemistry research.
Table 2: Alternative Names and Identifiers for 2-Acetamido-D-glucal
The variety of systematic and alternative names reflects the different nomenclature systems used in carbohydrate chemistry. The IUPAC name emphasizes the structural features of the pyran ring, while other names focus on the relationship to parent carbohydrates such as D-glucose .
Chemical Reactivity and Derivatives
Allylic Displacement Reactions
One of the most significant aspects of 2-Acetamido-D-glucal chemistry is the reactivity of its derivatives in allylic displacement reactions. Research by Pravdić, Židovec, and Fletcher demonstrated that 3,4,6-tri-O-acetyl-2-(N-acetylacetamido)-1,2-dideoxy-D-arabino-hex-1-enopyranose (a protected derivative of 2-acetamido-D-glucal) undergoes fascinating allylic rearrangements under acidic conditions .
When fused with various acids and phenols in the presence of catalytic p-toluenesulfonic acid, this derivative undergoes a complex transformation involving:
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Loss of the acetoxy group at C-3
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Migration of the double bond from the C1-C2 position to the C2-C3 position
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Introduction of an acyloxy or aryloxy group at C-1
This reaction produces esters and glycosides of 4,6-di-O-acetyl-2-(N-acetylacetamido)-2,3-dideoxy-α-D-erythro-hex-2-enopyranose, accompanied by 1,4,6-tri-O-acetyl-2-(N-acetylacetamido)-2,3-dideoxy-α-D-erythro-hex-2-enopyranose as a secondary product . These transformations demonstrate the unique reactivity patterns of 2-Acetamido-D-glucal derivatives and their potential utility in the synthesis of complex carbohydrates.
The researchers proposed a mechanism for this acid-catalyzed reaction, highlighting the importance of the allylic position and the influence of the N-acetylacetamido group on the reactivity and stereoselectivity of these transformations .
Applications and Significance
2-Acetamido-D-glucal holds significant importance in carbohydrate chemistry and glycobiology for several reasons:
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Synthetic Intermediate: It serves as a versatile building block for the synthesis of complex N-acetylglucosamine-containing oligosaccharides, which are components of biologically important glycoconjugates .
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Glycosylation Reactions: The double bond at the C1-C2 position makes it valuable for stereoselective glycosylation reactions, allowing for the controlled formation of glycosidic bonds with defined stereochemistry .
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Structure-Activity Relationship Studies: Derivatives of 2-Acetamido-D-glucal are useful in structure-activity relationship studies of carbohydrate-binding proteins and enzymes involved in glycobiology .
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Medicinal Chemistry: As a precursor to amino sugars found in various pharmaceutically relevant oligosaccharides, it has potential applications in drug discovery and development, particularly for compounds targeting carbohydrate-processing enzymes and carbohydrate-binding proteins .
The reactivity patterns observed in 2-Acetamido-D-glucal chemistry, particularly the allylic displacement reactions and the ability to undergo stereoselective transformations, make it a valuable template for developing new synthetic methodologies in carbohydrate chemistry.
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